Argininamide

描述

属性

IUPAC Name |

(2S)-2-amino-5-(diaminomethylideneamino)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N5O/c7-4(5(8)12)2-1-3-11-6(9)10/h4H,1-3,7H2,(H2,8,12)(H4,9,10,11)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULEBESPCVWBNIF-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)N)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)N)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2788-83-2 | |

| Record name | Argininamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002788832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ARGININAMIDE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29626ZE0WY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Argininamide chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Argininamide, the amide derivative of the semi-essential amino acid L-arginine, is a molecule of significant interest in biochemical and pharmaceutical research. Its structural similarity to L-arginine allows it to participate in and influence a variety of biological processes. This technical guide provides an in-depth overview of the chemical properties, structure, and known signaling pathways of this compound. It is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols and a summary of quantitative data to facilitate further investigation into the therapeutic potential of this compound.

Chemical Properties and Structure

This compound is a hydrophilic amino acid derivative. It is the product of the formal condensation of the carboxyl group of L-arginine with ammonia.[1] The majority of commercially available this compound is in the form of L-argininamide dihydrochloride.

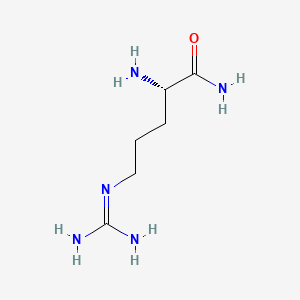

Chemical Structure

The chemical structure of L-argininamide is presented below, along with its standard chemical identifiers.

-

IUPAC Name : (2S)-2-amino-5-(diaminomethylideneamino)pentanamide[1]

-

Molecular Formula : C₆H₁₅N₅O[1]

-

SMILES : N--INVALID-LINK--C(N)=O

-

InChI : InChI=1S/C6H15N5O/c7-4(5(8)12)2-1-3-11-6(9)10/h4H,1-3,7H2,(H2,8,12)(H4,9,10,11)/t4-/m0/s1[1]

-

InChIKey : ULEBESPCVWBNIF-BYPYZUCNSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of L-argininamide and its common salt form, L-argininamide dihydrochloride, is provided in the table below.

| Property | Value | Source |

| Molecular Weight | 173.22 g/mol | PubChem[1] |

| Molecular Weight (Dihydrochloride) | 246.14 g/mol | Sigma-Aldrich[2] |

| CAS Number | 2788-83-2 | MedchemExpress[3] |

| CAS Number (Dihydrochloride) | 14975-30-5 | Sigma-Aldrich[2] |

| pKa (Guanidinium group of Arginine) | 13.8 ± 0.1 | Fitch et al., 2015[4][5] |

| Solubility | Data not available | |

| Stability | Stable. Incompatible with strong oxidizing agents. | ChemicalBook[6] |

| Appearance | White to off-white powder | Sigma-Aldrich[2] |

| Storage Temperature | -20°C | Sigma-Aldrich[2] |

Note: The provided pKa value is for the guanidinium group of the parent amino acid, L-arginine, and serves as a close approximation for this compound.

Signaling Pathways

This compound, as an analog of L-arginine, is implicated in similar signaling pathways that are crucial for cellular growth, proliferation, and metabolism. The primary pathways identified are the mTOR and GPRC6A signaling cascades.

mTOR Signaling Pathway

The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and survival. L-arginine is a known activator of the mTORC1 complex.[7] this compound is expected to act similarly by promoting the activation of mTORC1, leading to the phosphorylation of downstream effectors such as S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which in turn enhances protein synthesis.[8]

GPRC6A Signaling Pathway

G protein-coupled receptor, family C, group 6, member A (GPRC6A) is a receptor for basic amino acids, including L-arginine.[9][10] Activation of GPRC6A by L-arginine has been shown to stimulate downstream signaling cascades, including the ERK1/2 and PI3K/Akt pathways, which are critical for cell proliferation and survival.[11] Given its structural similarity, this compound is also postulated to be a ligand for GPRC6A.

Experimental Protocols

The following sections provide representative experimental protocols for the synthesis of this compound and a common analytical method for its characterization.

Synthesis of L-Argininamide

This protocol is a generalized procedure based on solid-phase peptide synthesis (SPPS) principles.

Materials:

-

Fmoc-Rink Amide MBHA resin

-

Fmoc-Arg(Pbf)-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

Piperidine

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Dissolve Fmoc-Arg(Pbf)-OH (3 equivalents), DIC (3 equivalents), and OxymaPure (3 equivalents) in DMF.

-

Add the coupling solution to the deprotected resin and shake for 2 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.

-

Wash the resin with DMF and DCM.

-

-

Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the N-terminus of the coupled this compound.

-

Cleavage and Deprotection:

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude this compound by adding cold diethyl ether.

-

Centrifuge to pellet the product and wash with cold ether.

-

-

Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC) using a water/acetonitrile gradient containing 0.1% TFA.

-

Lyophilization: Lyophilize the pure fractions to obtain L-argininamide as a white powder.

Characterization by Mass Spectrometry

Instrumentation:

-

Electrospray Ionization Mass Spectrometer (ESI-MS)

Procedure:

-

Sample Preparation: Dissolve a small amount of the purified L-argininamide in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% formic acid.

-

Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The expected [M+H]⁺ ion for L-argininamide is at m/z 174.13.

-

Tandem MS (Optional): For structural confirmation, perform tandem mass spectrometry (MS/MS) on the parent ion (m/z 174.13) to obtain a characteristic fragmentation pattern.

Quantitative Data

The following table summarizes available quantitative data for L-argininamide. It is important to note that much of the research has focused on its interaction with nucleic acid aptamers.

| Parameter | Value | Method | Source |

| Binding Affinity (to DNA Aptamer) | Micromolar (µM) range | NMR Spectroscopy | Robertson et al., 2000[10] |

| Effect on mTORC1 Signaling | Dose-dependent increase in phosphorylation of mTOR, p70S6K, and 4EBP1 | Western Blot | Kong et al., 2012[8] |

| GPRC6A Activation | Stimulates ERK and Akt phosphorylation | In vitro kinase assay | Fujiwara et al., 2014[11] |

Conclusion

This compound presents a compelling subject for further research in drug development and molecular biology. Its ability to modulate key signaling pathways such as mTOR and GPRC6A highlights its potential as a therapeutic agent or a tool for studying cellular processes. This guide provides a foundational understanding of its chemical properties, structure, and biological activities. The detailed protocols and summarized data are intended to equip researchers with the necessary information to explore the full potential of this intriguing molecule. Further studies are warranted to fully elucidate its pharmacological profile, including more precise determination of its physicochemical properties and receptor binding affinities.

References

- 1. This compound | C6H15N5O | CID 447555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ≥98%, suitable for ligand binding assays | Sigma-Aldrich [sigmaaldrich.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Arginine: Its pKa value revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Arginine: Its pKa value revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. L(+)-Arginine | 74-79-3 [chemicalbook.com]

- 7. Prolonged deprivation of arginine or leucine induces PI3K/Akt-dependent reactivation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. L-Arginine stimulates the mTOR signaling pathway and protein synthesis in porcine trophectoderm cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GPRC6A: Jack of all metabolism (or master of none) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GPRC6A Mediates the Effects of l-Arginine on Insulin Secretion in Mouse Pancreatic Islets - PMC [pmc.ncbi.nlm.nih.gov]

- 11. L-Arginine Stimulates Fibroblast Proliferation through the GPRC6A-ERK1/2 and PI3K/Akt Pathway | PLOS One [journals.plos.org]

Argininamide synthesis from L-arginine

An In-depth Technical Guide to the Synthesis of Argininamide from L-Arginine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary methodologies for synthesizing L-argininamide from L-arginine. L-argininamide, the amide of the semi-essential amino acid L-arginine, is formed by the formal condensation of L-arginine's carboxyl group with ammonia. The synthesis presents unique challenges due to the presence of multiple reactive functional groups: a carboxyl group, an α-amino group, and a highly basic guanidinium group in the side chain. This document details both chemical and enzymatic synthesis strategies, complete with experimental protocols, quantitative data summaries, and process-flow visualizations to facilitate research and development.

Direct chemical amidation of L-arginine is complicated by the need for selective protection of the α-amino and guanidinium groups to prevent side reactions. A common and effective strategy involves a two-step process: the initial esterification of the carboxylic acid followed by ammonolysis of the resulting ester.

Experimental Protocol: Two-Step Chemical Synthesis

This protocol is based on the principles of amino acid esterification followed by amidation.

Step 1: Synthesis of L-Arginine Methyl Ester Dihydrochloride

This procedure utilizes trimethylchlorosilane (TMSCl) in methanol, a mild and efficient method for the esterification of amino acids.

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add L-arginine (0.1 mol, 17.42 g).

-

Reagent Addition: Under a fume hood, slowly add freshly distilled trimethylchlorosilane (0.2 mol, 21.7 g, 25.4 mL) to the flask while stirring.

-

Solvent Addition: Carefully add anhydrous methanol (100 mL) to the mixture. The resulting solution or suspension is stirred at room temperature.

-

Reaction Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until all the starting L-arginine has been consumed.

-

Work-up: Once the reaction is complete, concentrate the mixture using a rotary evaporator to remove methanol and excess TMSCl. The resulting white solid is L-arginine methyl ester dihydrochloride. The product can be used in the next step without further purification.

Step 2: Ammonolysis of L-Arginine Methyl Ester

-

Setup: Dissolve the L-arginine methyl ester dihydrochloride (0.1 mol theoretical) in a sealed pressure vessel containing methanol (e.g., 200 mL) that has been saturated with ammonia gas (NH₃) at 0°C.

-

Reaction: Seal the vessel and allow the mixture to stir at room temperature for 24-48 hours.

-

Reaction Monitoring: Monitor the conversion of the ester to the amide by TLC or HPLC.

-

Work-up: Upon completion, cool the vessel before opening. Evaporate the solvent under reduced pressure to yield crude L-argininamide dihydrochloride.

-

Purification: The crude product should be purified as described in the purification section.

Caption: Chemical synthesis of L-argininamide via an ester intermediate.

Enzymatic Synthesis of L-Argininamide

Enzymatic methods offer high specificity and mild reaction conditions, minimizing the need for extensive protection/deprotection steps. Proteases, such as papain, can catalyze the formation of amide bonds under kinetic control.[1] The most documented approach uses an N-protected arginine methyl ester as the acyl-donor substrate.[1]

Experimental Protocol: Papain-Catalyzed Synthesis

This protocol is adapted from established methods for synthesizing N-alkyl amides of arginine.[1]

Step 1: Preparation of Nα-Benzyloxycarbonyl-L-arginine methyl ester (Z-Arg-OMe)

-

Protection & Esterification: L-arginine is first protected at the α-amino group with a benzyloxycarbonyl (Z or Cbz) group and subsequently esterified to the methyl ester following standard peptide chemistry procedures. This substrate (Z-Arg-OMe) is the starting material for the enzymatic step.

Step 2: Enzymatic Amidation

-

Enzyme Preparation: Papain is immobilized by deposition onto a solid support, such as polyamide, to enhance stability and simplify removal.[1]

-

Reaction Setup: In a sealed vial, dissolve Z-Arg-OMe (e.g., 20-30 mM) in a suitable organic solvent like acetonitrile. The water content should be kept low (0-1% v/v).[1]

-

Nucleophile Addition: Add a source of ammonia to the reaction. This can be achieved by using a solution of ammonia in an organic solvent (e.g., ammonia in methanol or dioxane). A molar excess of ammonia relative to the ester is required.

-

Enzymatic Reaction: Add the immobilized papain to the mixture. The reaction is typically conducted at 25°C with stirring.[1]

-

Reaction Monitoring: Monitor the formation of Z-Arg-NH₂ by HPLC.

-

Work-up: Once the reaction reaches completion or equilibrium, filter the mixture to remove the immobilized enzyme. The solvent is then removed from the filtrate by evaporation.

Step 3: Deprotection

-

Removal of Z-group: The Nα-benzyloxycarbonyl (Z) protecting group is removed from the Z-Arg-NH₂ intermediate. A standard method is catalytic hydrogenation (e.g., using H₂ gas with a Palladium-on-carbon catalyst) in a solvent like methanol.

-

Isolation: After the reaction is complete, the catalyst is filtered off, and the solvent is evaporated to yield the crude L-argininamide product.

-

Purification: The final product is purified as described in the following section.

Caption: Enzymatic synthesis of L-argininamide using a protected ester.

Purification of L-Argininamide

Due to its high basicity (pI ≈ 10.76), L-argininamide is well-suited for purification by cation-exchange chromatography.

Experimental Protocol: Ion-Exchange Chromatography

-

Resin Selection and Preparation: Use a strong cation-exchange resin (e.g., Amberlite IR-120 or Dowex 50W). Prepare the resin by washing it sequentially with 1 N HCl, deionized water until neutral, 1 N NaOH, and finally deionized water until the eluate is neutral. Equilibrate the packed column with a low ionic strength buffer at a pH where this compound is positively charged (e.g., pH 5-7).

-

Sample Loading: Dissolve the crude L-argininamide dihydrochloride in the equilibration buffer and load it onto the column.

-

Washing: Wash the column with several column volumes of the equilibration buffer to remove any unbound, neutral, or anionic impurities.

-

Elution: Elute the bound L-argininamide from the column. This is typically achieved by increasing the ionic strength (a salt gradient, e.g., 0.1 M to 2.0 M NaCl) or by increasing the pH of the buffer (e.g., using a dilute ammonia solution or a basic buffer).

-

Fraction Collection and Analysis: Collect fractions and analyze them for the presence of this compound using TLC or HPLC. Pool the pure fractions.

-

Desalting and Isolation: If a salt gradient was used for elution, the pooled fractions must be desalted (e.g., by gel filtration or reverse-phase chromatography). After desalting, the solution can be lyophilized to obtain the pure L-argininamide product, typically as a hydrochloride or dihydrochloride salt.

Caption: Purification of L-argininamide using ion-exchange chromatography.

Quantitative Data Summary

Specific yield and kinetic data for the direct synthesis of L-argininamide are not extensively reported. However, data from the synthesis of structurally related N-alkyl and N-acyl arginine amides provide valuable benchmarks for reaction optimization.

| Product Type | Enzyme/Method | Substrate(s) | Key Conditions | Yield | Reference |

| Arginine N-alkyl amides | Immobilized Papain | Z-Arg-OMe + Alkylamines (C8-C16) | Acetonitrile, 25°C, 0-1% v/v aqueous buffer | 81-89% | [1] |

| Arginine N-alkyl amides | Immobilized Papain | Z-Arg-OMe + Alkylamines | Overall yield including deprotection and purification | 53-77% | [1] |

| Nα-Octanoyl-L-Arginine ethyl ester | Schotten-Baumann | L-Arg Ethyl Ester + Octanoyl chloride | Aqueous NaOH, 10-15°C | 85% | |

| Nα-Nonanoyl-L-Arginine ethyl ester | Schotten-Baumann | L-Arg Ethyl Ester + Nonanoyl chloride | Aqueous NaOH, 10-15°C | 80% |

References

Argininamide Derivatives: A Comprehensive Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of argininamide derivatives, a promising class of compounds with diverse biological activities. This document details their synthesis, functions as enzyme inhibitors and receptor antagonists, and the underlying signaling pathways they modulate. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Core Functions of this compound Derivatives

This compound derivatives have emerged as versatile scaffolds in medicinal chemistry, demonstrating significant potential in targeting a range of therapeutic areas. Their biological activities are diverse, primarily focusing on the inhibition of key enzymes and the antagonism of specific receptors. This guide will focus on three prominent areas of their application:

-

Arginase Inhibition: Arginase is a critical enzyme in the urea cycle, responsible for the hydrolysis of L-arginine to ornithine and urea. In various pathological conditions, including cardiovascular diseases and cancer, the upregulation of arginase can lead to a depletion of L-arginine, which is a substrate for nitric oxide synthase (NOS). By inhibiting arginase, this compound derivatives can increase the bioavailability of L-arginine for NOS, leading to enhanced nitric oxide (NO) production. NO is a crucial signaling molecule involved in vasodilation, neurotransmission, and immune responses.[1]

-

Protein Arginine Methyltransferase 4 (PRMT4/CARM1) Inhibition: PRMT4, also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), is an enzyme that catalyzes the methylation of arginine residues on histone and non-histone proteins. This post-translational modification plays a pivotal role in the regulation of gene transcription.[2][3] Dysregulation of PRMT4 activity has been implicated in various cancers, making it an attractive target for therapeutic intervention.[2][4] this compound-based inhibitors can modulate gene expression by blocking the methyltransferase activity of PRMT4.[2]

-

Neuropeptide Y (NPY) Receptor Antagonism: Neuropeptide Y is a neurotransmitter that exerts its effects through a family of G protein-coupled receptors (GPCRs), including Y1 and Y2 receptors. These receptors are involved in a wide array of physiological processes, such as appetite regulation, anxiety, and blood pressure control.[5][6] this compound-type compounds have been developed as potent and selective antagonists for NPY receptors, offering therapeutic potential for conditions like obesity and anxiety.[7][8][9]

Quantitative Data Summary

The following tables summarize the inhibitory potencies of various this compound derivatives against their respective targets. This data is crucial for structure-activity relationship (SAR) studies and for guiding the design of more potent and selective compounds.

Table 1: Inhibitory Activity of Cinnamide Derivatives against Arginase

| Compound | Target Arginase | IC50 (µM) | Ki (µM) | Inhibition Type |

| Caffeic acid phenylamide (CAPA) | Bovine Liver Arginase (b-ARG I) | 6.9 ± 1.3 | 5.5 ± 1 | Competitive |

| Nω-hydroxy-nor-l-arginine (nor-NOHA) | Bovine Liver Arginase (b-ARG I) | 1.7 ± 0.2 | - | - |

| Chlorogenic acid | Bovine Liver Arginase (b-ARG I) | 10.6 ± 1.6 | - | - |

| Caffeic acid phenylamide (CAPA) | Human Recombinant Arginase I (h-ARG I) | 60.3 ± 7.8 | - | - |

| Nω-hydroxy-nor-l-arginine (nor-NOHA) | Human Recombinant Arginase I (h-ARG I) | 5.7 ± 0.6 | - | - |

Data extracted from References[10].

Table 2: Inhibitory Activity of this compound Derivatives against PRMT4 (CARM1)

| Compound | IC50 |

| TP-064 | <10 nM (enzymatic), 340 nM (BAF155 dimethylation), 43 nM (MED12 dimethylation) |

| SGC2085 | 50 nM |

| MS049 | 34 nM (PRMT4), 43 nM (PRMT6) |

| PRMT4-IN-1 | 3.2 nM |

| CARM1-IN-1 | 8.6 µM (CARM1/PABP1) |

Data extracted from Reference[11].

Table 3: Binding Affinity of this compound-Type NPY Y1 Receptor Antagonists

| Compound | pKi |

| UR-MK299 | 10.11 |

Data extracted from Reference[7].

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes modulated by this compound derivatives is essential for a comprehensive understanding of their mechanism of action. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development and evaluation of this compound derivatives.

Synthesis and Purification of this compound Derivatives

Solid-Phase Peptide Synthesis (SPPS) of this compound Peptides:

This protocol outlines a general procedure for the synthesis of this compound-containing peptides using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[7][12][13][14]

-

Resin Preparation:

-

Start with a Rink Amide resin, which will yield a C-terminal amide upon cleavage.

-

Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.

-

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin's amino group.

-

Wash the resin thoroughly with DMF.

-

-

Amino Acid Coupling:

-

Activate the Fmoc-protected amino acid (e.g., Fmoc-Arg(Pbf)-OH) using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.

-

Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours.

-

Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.

-

-

Chain Elongation:

-

Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

-

-

Cleavage and Deprotection:

-

After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with dichloromethane (DCM).

-

Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane and water), to cleave the peptide from the resin and remove the side-chain protecting groups. The exact composition of the cocktail depends on the amino acid composition of the peptide.

-

Incubate for 2-3 hours at room temperature.

-

-

Purification:

-

Precipitate the cleaved peptide in cold diethyl ether and centrifuge to collect the crude product.

-

Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.[15][16][17][18]

-

Collect the fractions containing the pure peptide and lyophilize to obtain the final product.

-

Characterization:

-

Mass Spectrometry (MS): Confirm the molecular weight of the synthesized peptide using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.[19]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the structure and purity of the peptide using 1H and 13C NMR spectroscopy.[19][20]

-

High-Performance Liquid Chromatography (HPLC): Assess the purity of the final product by analytical RP-HPLC.[15][16][17][18]

In Vitro Enzyme Inhibition Assays

Arginase Inhibition Assay (Colorimetric):

This protocol describes a colorimetric method to determine the inhibitory activity of compounds against arginase.[1][2][5][6][21]

-

Reagent Preparation:

-

Arginase Buffer: 10 mM Tris-HCl, pH 7.4.

-

Substrate Solution: 0.5 M L-arginine, pH 9.7.

-

Enzyme Solution: Purified arginase diluted in Arginase Buffer.

-

Inhibitor Solutions: Prepare serial dilutions of the test compounds in the appropriate solvent.

-

-

Assay Procedure:

-

In a 96-well plate, add the Arginase Buffer, MnCl2 (to activate the enzyme), and the inhibitor solution.

-

Add the arginase enzyme solution to each well and pre-incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding the L-arginine substrate solution.

-

Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).

-

Stop the reaction by adding an acidic solution (e.g., a mixture of H2SO4, H3PO4, and water).

-

-

Urea Detection:

-

Add a colorimetric reagent (e.g., α-isonitrosopropiophenone) that reacts with the urea produced by the enzymatic reaction.

-

Heat the plate at 100°C for 45 minutes to allow for color development.

-

Cool the plate to room temperature.

-

-

Data Analysis:

-

Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

PRMT4 (CARM1) Activity Assay (Radioisotopic):

This protocol details a radioisotopic filter paper assay to measure the activity and inhibition of PRMT4.[22][23]

-

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES, pH 8.0, 10 mM NaCl, 1 mM DTT.

-

Substrate: A suitable methyl-accepting substrate, such as histone H3 or a peptide substrate.

-

Cofactor: S-adenosyl-L-[methyl-³H]methionine ([³H]SAM).

-

Enzyme Solution: Recombinant PRMT4 diluted in Assay Buffer.

-

Inhibitor Solutions: Prepare serial dilutions of the test compounds.

-

-

Assay Procedure:

-

In a reaction tube, combine the Assay Buffer, substrate, inhibitor solution, and PRMT4 enzyme.

-

Pre-incubate the mixture for 10 minutes at 30°C.

-

Initiate the reaction by adding [³H]SAM.

-

Incubate at 30°C for 1 hour.

-

-

Detection of Methylation:

-

Spot a portion of the reaction mixture onto P81 phosphocellulose filter paper.

-

Wash the filter papers extensively with a wash buffer (e.g., 50 mM sodium bicarbonate, pH 9.0) to remove unincorporated [³H]SAM.

-

Dry the filter papers.

-

-

Data Analysis:

-

Place the dried filter papers in a scintillation vial with a scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

-

Cell-Based Functional Assays

Calcium Imaging Assay for NPY Receptor Antagonists:

This protocol describes a method to assess the antagonist activity of this compound derivatives on NPY receptors by measuring changes in intracellular calcium levels.[24][25][26][27]

-

Cell Culture and Dye Loading:

-

Culture cells stably expressing the NPY receptor of interest (e.g., NPY Y1 receptor) in a 96-well black-walled, clear-bottom plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

-

Assay Procedure:

-

Add the test compounds (this compound derivatives) at various concentrations to the wells and incubate for a defined period (e.g., 15-30 minutes).

-

Place the plate in a fluorescence plate reader equipped with an automated injection system.

-

Establish a baseline fluorescence reading.

-

Inject a known agonist of the NPY receptor (e.g., NPY) at a concentration that elicits a submaximal response (e.g., EC80).

-

Monitor the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

-

-

Data Analysis:

-

Calculate the peak fluorescence response for each well.

-

Determine the percentage of inhibition of the agonist-induced calcium response by the test compounds.

-

Calculate the IC50 value for the antagonist by plotting the percentage of inhibition against the compound concentration.

-

cAMP Measurement Assay for NPY Receptor Antagonists:

This protocol outlines a method to determine the antagonist activity of this compound derivatives on Gi-coupled NPY receptors by measuring changes in cyclic AMP (cAMP) levels.[3][4][10][28][29]

-

Cell Culture:

-

Culture cells expressing the NPY receptor of interest in a suitable multi-well plate.

-

-

Assay Procedure:

-

Pre-treat the cells with the test compounds (this compound derivatives) at various concentrations for a specific duration.

-

Stimulate the cells with a combination of an adenylyl cyclase activator (e.g., forskolin) and an NPY receptor agonist (e.g., NPY) to induce a measurable decrease in cAMP levels.

-

Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Lyse the cells to release intracellular cAMP.

-

-

cAMP Detection:

-

Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit. These kits are often based on competitive immunoassays, such as ELISA or homogeneous time-resolved fluorescence (HTRF).

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the cAMP concentration in each sample from the standard curve.

-

Calculate the percentage of reversal of the agonist-induced inhibition of cAMP production by the test compounds.

-

Determine the IC50 value for the antagonist.

-

In Vitro and In Vivo Functional Assays

In Vitro Neuroprotection Assay:

This protocol provides a general framework for assessing the neuroprotective effects of this compound derivatives against excitotoxicity.[9][30][31][32][33]

-

Neuronal Cell Culture:

-

Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y) in appropriate culture conditions.

-

-

Induction of Excitotoxicity:

-

Expose the neuronal cells to an excitotoxic agent, such as glutamate or N-methyl-D-aspartate (NMDA), to induce neuronal cell death.

-

-

Treatment with this compound Derivatives:

-

Co-treat the cells with the excitotoxic agent and various concentrations of the this compound derivative, or pre-treat the cells with the derivative before adding the excitotoxic agent.

-

-

Assessment of Cell Viability:

-

After a defined incubation period (e.g., 24 hours), assess cell viability using a standard assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the LDH (lactate dehydrogenase) release assay.

-

-

Data Analysis:

-

Calculate the percentage of neuroprotection conferred by the this compound derivative compared to the control group treated with the excitotoxic agent alone.

-

Determine the EC50 value for the neuroprotective effect.

-

In Vivo Anti-Cancer Activity Assessment:

This protocol describes a general approach for evaluating the anti-tumor efficacy of this compound derivatives in a mouse xenograft model.[34][35][36][37][38]

-

Animal Model:

-

Use immunodeficient mice (e.g., nude or SCID mice).

-

Subcutaneously implant human cancer cells that are known to be sensitive to the targeted pathway (e.g., cells with high arginase or PRMT4 expression) into the flank of the mice.

-

Allow the tumors to grow to a palpable size.

-

-

Treatment:

-

Randomly assign the tumor-bearing mice to different treatment groups: vehicle control, positive control (a known anti-cancer drug), and various doses of the this compound derivative.

-

Administer the treatments via an appropriate route (e.g., intraperitoneal, intravenous, or oral) on a defined schedule.

-

-

Monitoring and Endpoint:

-

Monitor the tumor size regularly using calipers.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors.

-

-

Data Analysis:

-

Calculate the tumor volume for each mouse at each time point.

-

Compare the tumor growth in the treatment groups to the vehicle control group.

-

Calculate the tumor growth inhibition (TGI) for each treatment group.

-

Analyze the excised tumors for biomarkers of drug activity (e.g., by immunohistochemistry or Western blotting).

-

This guide provides a foundational understanding of this compound derivatives for drug discovery and development. The provided data, diagrams, and protocols are intended to facilitate further research and the rational design of novel therapeutic agents based on this versatile chemical scaffold.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. assaygenie.com [assaygenie.com]

- 3. cosmobio.co.jp [cosmobio.co.jp]

- 4. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Colorimetric Microplate Assay Method for High Throughput Analysis of Arginase Activity in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. assaygenie.com [assaygenie.com]

- 7. chemistry.du.ac.in [chemistry.du.ac.in]

- 8. Synthesis of receptor antagonists of neuropeptide Y - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Solid-phase synthesis of arginine-containing peptides and fluorogenic substrates using a side-chain anchoring approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. peptide.com [peptide.com]

- 14. peptide.com [peptide.com]

- 15. researchgate.net [researchgate.net]

- 16. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 17. hplc.eu [hplc.eu]

- 18. Analysis and purification of synthetic nucleic acids using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Mass spectrometry assisted arginine side chains assignment of NMR resonances in natural abundance proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. resources.revvity.com [resources.revvity.com]

- 23. www1.udel.edu [www1.udel.edu]

- 24. Characterization of a selective antagonist of neuropeptide Y at the Y2 receptor. Synthesis and pharmacological evaluation of a Y2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Cell-Based Reporter Release Assay to Determine the Activity of Calcium-Dependent Neurotoxins and Neuroactive Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Predicting neuronal firing from calcium imaging using a control theoretic approach | PLOS Computational Biology [journals.plos.org]

- 27. researchgate.net [researchgate.net]

- 28. Neuropeptide Y binding and inhibition of cAMP accumulation in human neuroepithelioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Assessment of the Neuroprotective Effects of Arginine-Rich Protamine Peptides, Poly-Arginine Peptides (R12-Cyclic, R22) and Arginine-Tryptophan-Containing Peptides Following In Vitro Excitotoxicity and/or Permanent Middle Cerebral Artery Occlusion in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

- 33. Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. In vivo study of anticancer activity of ginsenoside Rh2-containing arginine-reduced graphene in a mouse model of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 36. researchgate.net [researchgate.net]

- 37. Antitumor Activity In Vivo and Vitro of New Chiral Derivatives of Baicalin and Induced Apoptosis via the PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 38. Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of Argininamide in Biochemical Research: A Technical Retrospective

For Immediate Release

This whitepaper delves into the discovery and historical significance of Argininamide, a derivative of the amino acid arginine, in the landscape of biochemical research. Primarily utilized as a synthetic substrate in early enzymology, the study of this compound and its analogues has provided foundational insights into enzyme kinetics and specificity. This document serves as a technical guide for researchers, scientists, and drug development professionals, offering a detailed look at the early experimental protocols, quantitative data from seminal studies, and the biochemical pathways influenced by this compound.

Introduction: The Dawn of Synthetic Substrates

The mid-20th century marked a pivotal era in biochemistry, characterized by a burgeoning understanding of enzyme function. A critical development during this period was the synthesis and application of artificial substrates to probe the mechanisms of proteolytic enzymes. Among these, derivatives of amino acids, such as this compound, played a crucial role. While the exact first synthesis of L-Argininamide remains to be definitively cited in seminal literature, its N-acylated derivatives were instrumental in the characterization of enzymes like trypsin.

N-benzoyl-L-argininamide emerged as a key tool for researchers, allowing for the quantitative analysis of trypsin activity. Its hydrolysis provided a measurable endpoint, enabling the elucidation of fundamental enzyme kinetics.

Early Synthetic Approaches to this compound and its Derivatives

The synthesis of amino acid amides in the mid-20th century generally involved the activation of the carboxyl group followed by amidation. While a specific, first-reported synthesis of L-Argininamide is not readily found in landmark publications, historical context points to methods analogous to those used for other amino acid amides. One of the foundational approaches to peptide and amino acid derivative synthesis was the Bergmann-Zervas method, which utilized carbobenzoxy chloride for the protection of the amino group, allowing for the manipulation of the carboxyl group.

A plausible historical synthesis of L-Argininamide would have involved the protection of the α-amino group of arginine, followed by the conversion of the carboxylic acid to an acid chloride or another activated form, and subsequent reaction with ammonia.

Seminal Studies: The Enzymatic Hydrolysis of N-benzoyl-L-argininamide by Trypsin

A cornerstone in the history of this compound in biochemical research is the 1949 study by Harmon and Niemann, which investigated the hydrolysis of N-benzoyl-L-argininamide by crystalline trypsin. This research provided a quantitative look into the kinetics of a proteolytic enzyme acting on a synthetic substrate. Later studies, such as the 1968 paper by Wang and Carpenter, further expanded on this by examining the kinetics at various pH levels.

Quantitative Data from Early Studies

The following tables summarize the kinetic parameters for the trypsin-catalyzed hydrolysis of Nα-benzoyl-L-arginamide as reported in the 1968 study by Wang and Carpenter. These values were crucial in understanding the enzyme's mechanism and its dependence on pH.

Table 1: Michaelis Constant (Km) for the Hydrolysis of Nα-benzoyl-L-arginamide by Trypsin at 30°C

| pH | Km (app) (x 10⁻³ M) |

| 8.0 | 2.5 |

| 10.7 | 4.5 |

Table 2: Catalytic Constant (kcat) for the Hydrolysis of Nα-benzoyl-L-arginamide by Trypsin at 30°C

| pH | kcat (sec⁻¹) |

| 8.0 | 2.8 |

| 10.7 | 1.5 |

Table 3: Relative Rates of Trypsin-Catalyzed Hydrolysis of Nα-benzoyl Amino Acid Amides at pH 9 and 30°C

| Substrate | Relative Rate of Cleavage |

| Nα-benzoyl-L-arginamide | 100 |

| Nα-benzoyl-L-lysinamide | 40 |

| Nα-benzoyl-S-2-aminoethyl-L-cysteinamide | 7 |

Data sourced from Wang, S. S., & Carpenter, F. H. (1968). Kinetic studies at high pH of the trypsin-catalyzed hydrolysis of Nα-benzoyl derivatives of l-arginamide, l-lysinamide, and S-2-aminoethyl-l-cysteinamide and related compounds. Journal of Biological Chemistry, 243(13), 3702-10.

Experimental Protocols of the Era

The methodologies employed in these early studies laid the groundwork for modern enzymology. The following sections detail the probable experimental protocols used to obtain the kinetic data on N-benzoyl-L-argininamide hydrolysis.

Synthesis of Nα-Benzoyl-L-argininamide

While the exact contemporary synthesis by Harmon and Niemann is not detailed, a common approach would have been a Schotten-Baumann reaction.

Protocol:

-

L-Arginine is dissolved in an aqueous solution of sodium hydroxide.

-

The solution is cooled in an ice bath.

-

Benzoyl chloride is added portion-wise with vigorous stirring.

-

The reaction mixture is stirred for a period, allowing the N-benzoylation to occur.

-

The product, Nα-benzoyl-L-argininamide, is then isolated, purified by recrystallization, and dried.

Trypsin Activity Assay

The enzymatic activity of trypsin was determined by measuring the rate of ammonia liberation from the hydrolysis of N-benzoyl-L-argininamide.

Protocol:

-

Reaction Mixture Preparation: A buffered solution of N-benzoyl-L-argininamide at a known concentration is prepared and brought to the desired temperature (e.g., 30°C) and pH.

-

Enzyme Addition: A solution of crystalline trypsin of known concentration is added to initiate the reaction.

-

Incubation: The reaction mixture is incubated for a specific time period.

-

Reaction Termination: The enzymatic reaction is stopped, typically by the addition of a strong acid or other denaturing agent.

-

Ammonia Measurement: The amount of ammonia produced is quantified. A common method of the era was the Conway microdiffusion method :

-

The reaction mixture is placed in the outer chamber of a Conway diffusion cell.

-

An acidic solution (e.g., boric acid with an indicator) is placed in the inner chamber.

-

An alkali solution is added to the outer chamber to liberate ammonia gas from the ammonium ions.

-

The cell is sealed and incubated, allowing the ammonia to diffuse and be trapped in the acidic solution of the inner chamber.

-

The amount of trapped ammonia is then determined by titration with a standard acid.

-

-

Data Analysis: The initial rates of hydrolysis are calculated from the amount of ammonia produced over time. Kinetic parameters such as Km and kcat are then determined, often using graphical methods like the Lineweaver-Burk plot.

This compound in the Context of Broader Biochemical Pathways

While this compound itself has not been identified as a major metabolite in central metabolic pathways, its parent molecule, arginine, is a key player in several crucial biological processes. The study of this compound hydrolysis has contributed to our understanding of the enzymes that metabolize arginine.

The enzymatic cleavage of the amide bond in this compound by proteases mirrors the hydrolysis of peptide bonds, providing a simplified model system. Understanding how enzymes recognize and cleave the bond adjacent to the arginine residue in this compound has had implications for our broader understanding of protein digestion and processing.

Conclusion

The introduction of this compound and its derivatives into the biochemical toolkit represented a significant step forward in the study of enzymology. As a synthetic substrate, it allowed for the precise and quantitative analysis of proteolytic enzymes like trypsin, contributing to the foundational principles of enzyme kinetics that are still taught today. While this compound itself may not be a central player in metabolic signaling, its history is intrinsically linked to the elucidation of the mechanisms of enzymes that are. The early experimental work with this simple yet elegant molecule paved the way for more complex studies of enzyme function and continues to be a testament to the power of synthetic chemistry in unraveling the complexities of biological systems.

Argininamide: A Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the chemical properties, experimental applications, and relevant biological pathways of Argininamide.

This technical guide provides a comprehensive overview of this compound, a derivative of the amino acid L-arginine. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical characteristics, experimental uses, and potential biological significance of this compound. This document summarizes key quantitative data, outlines detailed experimental methodologies, and visualizes relevant signaling pathways.

Core Compound Information

This compound, and its common salt form, this compound dihydrochloride, are valuable tools in various biochemical and biomedical research applications. Their fundamental chemical properties are summarized below.

| Property | This compound | L-Argininamide dihydrochloride |

| CAS Number | 2788-83-2[1] | 14975-30-5[2] |

| Molecular Formula | C₆H₁₅N₅O[1] | C₆H₁₅N₅O · 2HCl[2] |

| Molecular Weight | 173.22 g/mol [1] | 246.14 g/mol [2] |

| Synonyms | L-Arginine amide, Arg-NH2[1] | H-Arg-NH2 2HCl |

Experimental Protocols and Methodologies

This compound is frequently utilized in studies involving nucleic acid aptamers and protein refolding. The following sections detail the methodologies for key experiments.

L-Argininamide-DNA Aptamer Binding Assays

1. Fluorescent Aptasensor Assay:

This method detects L-Argininamide based on the fluorescence recovery of a conjugated polymer.

-

Materials:

-

Water-soluble fluorescent conjugated polymer (e.g., poly(3-alkoxy-4-methylthiophene))

-

L-Argininamide (L-Arm)

-

DNA Aptamer specific to L-Argininamide

-

Tris-HCl buffer (10 mM, pH 7.4, containing 0.01 M NaCl)

-

-

Procedure:

-

Prepare stock solutions of the fluorescent polymer, aptamer, and L-Argininamide in Tris-HCl buffer.

-

In a reaction tube, add 20 µL of the polymer solution to 4 mL of Tris-HCl buffer.

-

Add 10 µL of the aptamer solution. The aptamer will quench the fluorescence of the polymer.

-

Introduce 10 µL of the L-Argininamide solution. The specific binding of L-Argininamide to its aptamer will cause a conformational change in the aptamer, leading to the recovery of the polymer's fluorescence.

-

Incubate the mixture at 45°C.

-

Measure the fluorescence intensity. The increase in fluorescence is proportional to the concentration of L-Argininamide. A linear relationship between fluorescence intensity and L-Argininamide concentration can be established, with a detection limit as low as 4.7 nM.[3][4]

-

2. NMR Spectroscopy of this compound-Aptamer Complex:

Nuclear Magnetic Resonance (NMR) spectroscopy is employed to elucidate the three-dimensional structure of the this compound-DNA aptamer complex.[5]

-

Sample Preparation:

-

Dissolve the DNA aptamer (e.g., 5'-CGACCAACGTGTCGCCTGGTCG-3') in a solution of 10mM NaH₂PO₄/Na₂HPO₄ (pH 7.4) with 10% D₂O to a concentration of 200 µM.[6]

-

-

Titration and Data Acquisition:

-

Acquire a baseline 1D ¹H NMR spectrum of the aptamer solution.

-

Perform a titration by adding increasing molar ratios of this compound to the aptamer solution.[1]

-

Record ¹H NMR spectra at each titration point to observe changes in chemical shifts, indicating binding.

-

For structural determination, record 2D Nuclear Overhauser Effect Spectroscopy (NOESY) spectra of the complex.[7]

-

-

Data Analysis:

-

Assign proton resonances from the NMR spectra.

-

Use the NOESY data to identify protons that are close in space (within 5 Å), providing distance constraints.[6]

-

Utilize these constraints in molecular modeling software to calculate the three-dimensional structure of the this compound-aptamer complex.[1]

-

3. Electrospray Ionization Fourier Transform Mass Spectrometry (ESI-FTMS):

ESI-FTMS can be used to study the stoichiometry and binding affinity of the L-Argininamide-DNA aptamer interaction.[8]

-

Methodology:

-

Prepare solutions of the DNA aptamer and L-Argininamide.

-

Introduce the solutions into the mass spectrometer via electrospray ionization.

-

Analyze the mass spectra to identify peaks corresponding to the free DNA aptamer and the aptamer-Argininamide complex.

-

By varying the concentration of L-Argininamide, the fractional peak intensities can be used to calculate the binding constants of the interaction.[8]

-

Protein Refolding Assays

Arginine and its derivatives like this compound are known to aid in the refolding of denatured proteins by suppressing aggregation.[9]

-

General Protocol:

-

Solubilize the denatured protein (e.g., from inclusion bodies) in a buffer containing a strong denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride) and a reducing agent (e.g., DTT or β-mercaptoethanol).[10][11]

-

Prepare a refolding buffer containing 0.5-1 M L-Arginine or L-Argininamide, along with a redox system (e.g., reduced and oxidized glutathione) to facilitate correct disulfide bond formation.[10][12]

-

Initiate refolding by rapidly diluting the denatured protein solution into the refolding buffer.

-

Incubate the mixture, often at a low temperature (e.g., 4°C), to allow for proper folding.

-

Assess the refolding yield by measuring the biological activity of the protein or using analytical techniques such as chromatography.[11]

-

Signaling Pathways

As a close structural and functional analog of L-arginine, this compound is expected to influence similar cellular signaling pathways. L-arginine is a known activator of several key pathways that regulate cell growth, proliferation, and metabolism.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth and metabolism. L-arginine is known to activate mTORC1, promoting protein synthesis and cell proliferation.[13][14][15]

Caption: this compound-mediated activation of the mTOR signaling pathway.

GPRC6A-ERK1/2 and PI3K/Akt Signaling Pathways

L-arginine can stimulate cell proliferation through the G protein-coupled receptor GPRC6A, which in turn activates the ERK1/2 and PI3K/Akt pathways.[16][17]

Caption: Activation of GPRC6A-mediated signaling by this compound.

Integrated Signaling Workflow

The following diagram illustrates the interconnected nature of these signaling pathways in response to this compound.

Caption: Integrated signaling workflow initiated by this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Label-free aptamer-based sensors for L-argininamide by using nucleic acid minor groove binding dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of L-Argininamide Based on Water-Soluble Fluorescent Conjugated Polymer-Aptamer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of L-argininamide based on water-soluble fluorescent conjugated polymer-aptamer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. japtamers.co.uk [japtamers.co.uk]

- 6. japtamers.co.uk [japtamers.co.uk]

- 7. Aptamer–Protein Structures Guide In Silico and Experimental Discovery of Aptamer–Short Peptide Recognition Complexes or Aptamer–Amino Acid Cluster Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural features of the L-argininamide-binding DNA aptamer studied with ESI-FTMS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Role of arginine in protein refolding, solubilization, and purification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Star Republic: Guide for Biologists [sciencegateway.org]

- 11. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 13. Amino acid-dependent control of mTORC1 signaling: a variety of regulatory modes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. L-Arginine stimulates the mTOR signaling pathway and protein synthesis in porcine trophectoderm cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Regulation of mTORC1 by amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. L-arginine stimulates fibroblast proliferation through the GPRC6A-ERK1/2 and PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. L-Arginine Stimulates Fibroblast Proliferation through the GPRC6A-ERK1/2 and PI3K/Akt Pathway | PLOS One [journals.plos.org]

Argininamide in Scientific Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Argininamide, a derivative of the semi-essential amino acid L-arginine, is emerging as a molecule of interest in various biochemical and biotechnological applications. Its structural similarity to L-arginine, coupled with distinct physicochemical properties, makes it a valuable tool in protein chemistry, diagnostics, and potentially as a therapeutic agent. This technical guide provides a comprehensive overview of the synonyms for this compound used in scientific literature, summarizes key quantitative data from published experiments, details relevant experimental protocols, and visualizes associated workflows and pathways.

Synonyms and Nomenclature for this compound

In scientific literature and chemical databases, this compound is referred to by a variety of names. A clear understanding of this nomenclature is crucial for comprehensive literature searches and unambiguous scientific communication.

| Type of Name | Synonym | Source |

| Common Name | This compound | PubChem[1] |

| Arginine amide | PubChem[1] | |

| L-Arginamide | PubChem[1] | |

| Abbreviation | Arg-NH2 | PubChem[1] |

| H-Arg-NH2 | PubChem[1] | |

| L-Arm | PubChem[1] | |

| Systematic (IUPAC) Name | (2S)-2-amino-5-(diaminomethylideneamino)pentanamide | PubChem[1] |

| Other Chemical Names | (S)-2-Amino-5-guanidinopentanamide | PubChem[1] |

| L-2-amino-5-guanidinovaleramide | PubChem[1] | |

| 2-(S)-amino-5-guanidinopentanoic acid amide | PubChem[1] | |

| CAS Registry Number | 2788-83-2 | PubChem[1] |

| Stereoisomer | D-Argininamide | |

| Salt Form | L-Argininamide dihydrochloride | |

| D-Argininamide Dihydrochloride |

Quantitative Data and Key Applications

This compound has demonstrated utility in two primary research areas: as an additive in protein refolding and as a target ligand for DNA aptamers.

Protein Refolding

L-Argininamide has been shown to be a more effective agent than L-arginine in suppressing protein aggregation during the refolding process.

| Protein | Parameter | L-Argininamide (500 mM) | L-Arginine (500 mM) | Reference |

| Hen Egg Lysozyme | Refolding Yield Increase | 1.7-fold higher than L-arginine | Baseline | |

| Bovine Carbonic Anhydrase | Refolding Effectiveness | Effective | Less Effective |

DNA Aptamer Binding

L-Argininamide is a well-characterized ligand for specific DNA aptamers. Its binding has been studied using various biophysical techniques.

| Parameter | Value | Units | Reference |

| Change in Volume (ΔV) upon binding | 12 ± 7 | cm³/mol | |

| Change in Adiabatic Compressibility (ΔKS) | (73 ± 8) x 10⁻⁴ | cm³/mol·bar | |

| Water Molecules Released upon Binding | 73 ± 27 | molecules | |

| Detection Limit (Fluorescent Aptasensor) | 4.7 | nM |

Experimental Protocols

Protocol for Enhancing Protein Refolding using L-Argininamide

This protocol is based on the methodology for refolding denatured hen egg lysozyme.

Materials:

-

Reduced and denatured hen egg lysozyme

-

Refolding buffer: 50 mM Tris-HCl, pH 8.2, 1 mM EDTA, 3 mM reduced glutathione (GSH), 0.3 mM oxidized glutathione (GSSG)

-

L-Argininamide solution (1 M stock)

-

L-Arginine solution (1 M stock)

-

Spectrophotometer

Procedure:

-

Prepare the refolding buffer and divide it into experimental groups.

-

Add L-Argininamide to the experimental group to a final concentration of 500 mM.

-

Add L-Arginine to the control group to a final concentration of 500 mM.

-

Initiate the refolding process by diluting the reduced and denatured lysozyme into the refolding buffers to a final protein concentration of 0.1 mg/mL.

-

Incubate the refolding mixtures at 25°C for 24 hours.

-

Measure the enzymatic activity of the refolded lysozyme using a spectrophotometric assay by monitoring the lysis of Micrococcus lysodeikticus cells at 450 nm.

-

Calculate the refolding yield relative to the activity of the native enzyme.

Protocol for a Label-Free Fluorescent Aptasensor for L-Argininamide Detection

This protocol describes a method for the detection of L-Argininamide using a fluorescent conjugated polymer and a specific DNA aptamer.

Materials:

-

Water-soluble fluorescent conjugated polymer (e.g., poly(3-alkoxy-4-methylthiophene))

-

DNA aptamer specific for L-Argininamide (e.g., 5'-GATCGAAACGTAGCGCCTTCGATC-3')

-

L-Argininamide standard solutions

-

Tris-HCl buffer (10 mM, pH 7.4, containing 0.01 M NaCl)

-

Fluorometer

Procedure:

-

Prepare solutions of the fluorescent polymer, DNA aptamer, and L-Argininamide in Tris-HCl buffer.

-

In a reaction tube, add the fluorescent polymer solution to the Tris-HCl buffer.

-

Add the DNA aptamer solution. The fluorescence of the polymer will be quenched due to interaction with the aptamer.

-

Add varying concentrations of the L-Argininamide standard solutions to the mixture.

-

Incubate the mixtures to allow for the binding of L-Argininamide to the aptamer. This binding will cause a conformational change in the aptamer, leading to its dissociation from the polymer and recovery of fluorescence.

-

Measure the fluorescence intensity at the emission maximum of the polymer.

-

Create a calibration curve by plotting the change in fluorescence intensity against the concentration of L-Argininamide.

-

Determine the concentration of unknown samples by comparing their fluorescence intensity to the calibration curve.

Visualizations: Workflows and Signaling Pathways

Experimental Workflows

Caption: Protein Refolding Experimental Workflow.

Caption: Fluorescent Aptasensor Workflow.

Signaling Pathways

Currently, there is a lack of scientific literature describing specific cellular signaling pathways that are directly and uniquely activated by this compound. Most of the research on amino acid signaling focuses on its parent molecule, L-arginine. L-arginine is a well-known precursor for the synthesis of nitric oxide (NO), a critical signaling molecule, and it also influences key cellular pathways like mTOR and MAPK.

It is crucial for researchers not to extrapolate the signaling roles of L-arginine to this compound without direct experimental evidence. The conversion of the carboxylic acid group to an amide group significantly alters the molecule's chemical properties, which could lead to different interactions with cellular receptors and enzymes.

The diagram below illustrates the established signaling pathways for L-arginine.

Caption: Known Signaling Pathways of L-Arginine.

Further research is required to determine if this compound has any distinct signaling functions or if it is primarily metabolized or utilized in other cellular processes. The logical workflow for investigating potential this compound-specific signaling would involve receptor binding assays, analysis of downstream signaling cascades (e.g., phosphorylation events), and metabolomic studies to trace its fate within the cell.

Caption: Logical Workflow for Investigating this compound Signaling.

Conclusion

This compound is a versatile molecule with established applications in protein refolding and as a ligand for DNA aptamers. Its various synonyms should be recognized for effective literature review. While quantitative data on its efficacy in these areas are available, its role in cellular signaling remains largely unexplored and should be an area of future research. This guide provides a foundational resource for scientists and professionals working with or interested in the applications of this compound.

References

Argininamide: An In-depth Technical Guide to Aqueous Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Argininamide, the amide derivative of the amino acid arginine, is a molecule of interest in various biochemical and pharmaceutical applications, including protein refolding and drug formulation. Understanding its behavior in aqueous solutions is critical for its effective utilization. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, focusing on its aqueous solubility and stability. Due to a lack of extensive published data specifically for this compound, this guide combines available information with established principles of peptide and small molecule stability to provide a robust framework for its handling and characterization. Detailed experimental protocols for determining solubility and stability are provided to enable researchers to generate specific data for their unique applications.

Introduction to this compound

This compound is a hydrophilic amino acid derivative where the carboxylic acid group of arginine is replaced by an amide group. This modification neutralizes the negative charge of the carboxyl group, resulting in a molecule that is positively charged at physiological pH due to its guanidinium and alpha-amino groups. L-Argininamide is commercially available, typically as a dihydrochloride salt (C₆H₁₅N₅O · 2HCl), which is a white to off-white powder. It is often used in studies related to protein stability and as a model compound in the development of aptamer-based sensors.

Aqueous Solubility of this compound

Factors Influencing this compound Solubility

The solubility of this compound is expected to be significantly influenced by:

-

pH: The ionization state of the α-amino and guanidinium groups is pH-dependent, which will affect the molecule's interaction with water and other ions in the solution.

-

Temperature: Generally, solubility increases with temperature, although the extent of this effect needs to be experimentally determined.

-

Buffer System and Ionic Strength: The composition and concentration of buffer salts can impact solubility through common ion effects or specific interactions with the this compound molecule.

Predicted pH-Solubility Profile

This compound possesses two basic groups, the α-amino group and the guanidinium group. The pKa of the α-amino group is expected to be around 8.0-9.0, while the guanidinium group has a pKa of approximately 12.5. Consequently, this compound will carry a positive charge over a wide pH range. This positive charge generally contributes to good aqueous solubility.

The following table presents a hypothetical pH-solubility profile for this compound dihydrochloride in an aqueous buffer system at 25°C. This data is illustrative and should be confirmed experimentally.

| pH | Predicted Solubility (mg/mL) | Predicted Molar Solubility (M) | Predominant Ionic Species |

| 2.0 | > 200 | > 0.81 | Dicationic |

| 4.0 | > 200 | > 0.81 | Dicationic |

| 6.0 | > 200 | > 0.81 | Dicationic |

| 8.0 | 150 - 200 | 0.61 - 0.81 | Dicationic/Monocationic Mixture |

| 10.0 | 100 - 150 | 0.41 - 0.61 | Monocationic |

| 12.0 | 50 - 100 | 0.20 - 0.41 | Monocationic/Neutral Mixture |

Note: The data in this table is hypothetical and intended for illustrative purposes. Actual solubility should be determined experimentally.

Stability of this compound in Aqueous Solutions

The chemical stability of this compound in aqueous solutions is crucial for ensuring its efficacy and safety in various applications. Degradation can occur through several pathways, including hydrolysis and oxidation.

Potential Degradation Pathways

-

Hydrolysis: The primary amide group of this compound can undergo hydrolysis to form arginine and ammonia. This reaction can be catalyzed by acidic or basic conditions. The guanidinium group can also be susceptible to hydrolysis under more extreme conditions.

-

Oxidation: While the core structure of this compound is relatively stable to oxidation, reactive oxygen species can potentially interact with the molecule, especially if impurities that catalyze oxidation are present.

-

Thermal Degradation: At elevated temperatures, this compound in solution may undergo degradation. Studies on solid-state arginine have shown decomposition at high temperatures, leading to the formation of ammonia and water.[1][2]

-

Photodegradation: Exposure to light, particularly UV radiation, can be a source of energy for chemical degradation.

Illustrative Stability Data

The following table provides hypothetical stability data for this compound in an aqueous solution at pH 7.4 and 40°C, as would be determined in a forced degradation study.

| Time (days) | Purity (%) | Major Degradant 1 (Arginine) (%) | Other Degradants (%) |

| 0 | 99.8 | < 0.1 | < 0.1 |

| 7 | 98.5 | 1.2 | 0.3 |

| 14 | 97.1 | 2.5 | 0.4 |

| 30 | 94.2 | 5.1 | 0.7 |

Note: This data is for illustrative purposes only. A comprehensive stability study is required to establish the actual degradation profile.

Experimental Protocols

Detailed and well-documented experimental protocols are essential for obtaining reliable and reproducible data on the solubility and stability of this compound.

Protocol for Determining pH-Dependent Aqueous Solubility

This protocol describes the equilibrium shake-flask method for determining the solubility of this compound at various pH values.

4.1.1. Materials and Equipment

-

This compound dihydrochloride

-

Buffer solutions (e.g., phosphate, citrate, borate) at various pH values (e.g., 2, 4, 6, 8, 10, 12)

-

Deionized water

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV at 210 nm)

-

Shaking incubator or orbital shaker

-

Centrifuge

-

pH meter

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

4.1.2. Procedure

-

Preparation of Stock Solution and Standards: Prepare a stock solution of this compound in deionized water. From this stock, prepare a series of calibration standards of known concentrations.

-

Sample Preparation: Add an excess amount of this compound dihydrochloride to vials containing a known volume of each buffer solution.

-

Equilibration: Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter. Dilute the filtered sample with the mobile phase to a concentration that falls within the range of the calibration standards.

-

Quantification: Analyze the diluted samples and the calibration standards by HPLC.

-

Calculation: Construct a calibration curve from the standards. Use the regression equation to determine the concentration of this compound in the diluted samples and calculate the original solubility in mg/mL or molarity.

Protocol for Forced Degradation and Stability-Indicating Method Development

This protocol outlines a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[3][4][5][6]

4.2.1. Materials and Equipment

-

This compound dihydrochloride

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with a photodiode array (PDA) or UV detector

-

Mass spectrometer (MS) for peak identification (optional)

-

pH meter

-

Thermostatic oven

-

Photostability chamber

4.2.2. Procedure

-

Preparation of Stock Solution: Prepare a stock solution of this compound in deionized water.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with HCl (e.g., 0.1 M) and heat (e.g., 60°C).

-

Base Hydrolysis: Treat the stock solution with NaOH (e.g., 0.1 M) at room temperature.

-

Oxidation: Treat the stock solution with H₂O₂ (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose the solid powder and the stock solution to elevated temperatures (e.g., 80°C).

-

Photodegradation: Expose the stock solution to light according to ICH Q1B guidelines.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) from each stress condition. Neutralize the acidic and basic samples before analysis.

-

HPLC Analysis: Analyze the stressed samples along with an unstressed control using an HPLC-PDA method. The method should be developed to separate the parent this compound peak from all degradation product peaks.

-

Peak Purity and Identification: Use the PDA detector to assess the peak purity of the this compound peak in the stressed samples. If available, use LC-MS to identify the mass of the degradation products to aid in their structural elucidation.

Conclusion

This compound is a valuable compound with applications in biotechnology and pharmaceutical sciences. While specific data on its aqueous solubility and stability are limited, this guide provides a framework for understanding its expected behavior and for designing experiments to generate the necessary data. The provided protocols for determining the pH-solubility profile and for conducting forced degradation studies are essential tools for any researcher or developer working with this compound. By following these guidelines, scientists can ensure the quality, efficacy, and safety of their this compound-containing formulations.

References

- 1. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine | bioRxiv [biorxiv.org]

- 3. ijtsrd.com [ijtsrd.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biopharminternational.com [biopharminternational.com]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

The Enigmatic Presence of Argininamide and its Analogs in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract